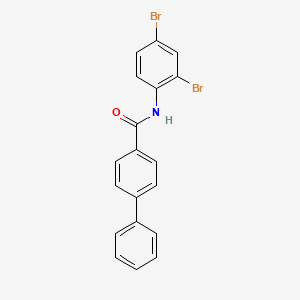![molecular formula C18H20ClN3O2 B3864592 N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)
N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride
Overview
Description
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride is a complex organic compound known for its unique bicyclic structure and potential applications in various scientific fields. This compound features a naphthohydrazide core linked to an azabicyclo[2.2.2]octane moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride typically involves multiple steps:
Formation of the Naphthohydrazide Core: This step usually starts with the reaction of 2-naphthol with hydrazine hydrate under acidic conditions to form 2-naphthohydrazide.
Introduction of the Azabicyclo[2.2.2]octane Moiety: The azabicyclo[2.2.2]octane structure is introduced through a cyclization reaction involving a suitable precursor, such as 1,5-dibromopentane, under basic conditions.
Coupling Reaction: The final step involves coupling the azabicyclo[2.2.2]octane moiety with the naphthohydrazide core using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthohydrazide core or the azabicyclo[2.2.2]octane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N’-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Naphthohydrazide derivatives, azabicyclo[2.2.2]octane derivatives, other bicyclic compounds.
Uniqueness: The combination of the naphthohydrazide core with the azabicyclo[2.2.2]octane moiety gives this compound distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2.ClH/c22-17-10-14-4-2-1-3-13(14)9-15(17)18(23)20-19-16-11-21-7-5-12(16)6-8-21;/h1-4,9-10,12,22H,5-8,11H2,(H,20,23);1H/b19-16-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKCIOTMBBEHN-JWJVXZKMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC(=O)C3=CC4=CC=CC=C4C=C3O)C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC(=O)C3=CC4=CC=CC=C4C=C3O)/C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3864514.png)




![[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B3864548.png)
![[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(3-chlorophenyl)carbamate](/img/structure/B3864555.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]acetohydrazide](/img/structure/B3864558.png)
![2-[(5-phenoxypentyl)amino]ethanol](/img/structure/B3864564.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864572.png)
![2-[(3,5-Dibromo-2-propan-2-yloxyphenyl)methylidene]propanedinitrile](/img/structure/B3864578.png)

![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3864602.png)
![5-bromo-2-hydroxy-N-[(Z)-1-(4-nonoxyphenyl)ethylideneamino]benzamide](/img/structure/B3864609.png)
